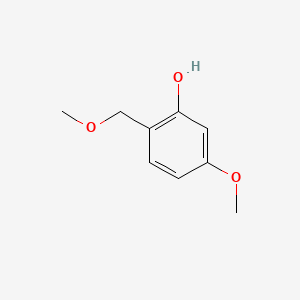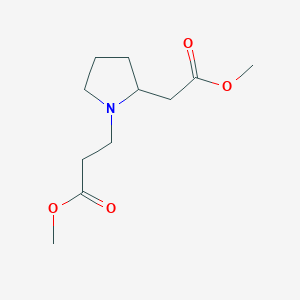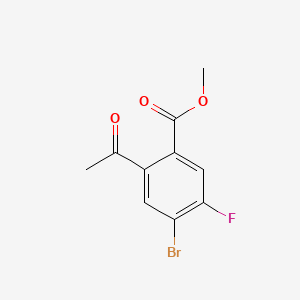![molecular formula C10H11NO3 B13934950 Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate](/img/structure/B13934950.png)
Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyranopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyridine ring fused with a pyran ring, which is further esterified with a methyl group at the carboxylate position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate typically involves multi-component reactions. One common method involves the reaction of 3-amino-7-ethyl-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid ethyl ester with chloroacetic acid chloride, triethyl orthoformate, and hydrazine hydrate . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar multi-component reactions. The use of microwave or solar energy has been explored to enhance the efficiency and yield of the synthesis process . These green technologies not only reduce the reaction time but also minimize the production of toxic by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antitumor properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrano[4,3-b]thieno[3,2-e]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-b]pyridines: These heterocyclic compounds also have significant biomedical applications and are structurally related to pyranopyridines.
Uniqueness
Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)9-3-2-7-6-14-5-4-8(7)11-9/h2-3H,4-6H2,1H3 |
Clé InChI |
FMIWIBHSMWBVMG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC2=C(COCC2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)-4H-benzo[1,4]thiazin-3-one](/img/structure/B13934867.png)
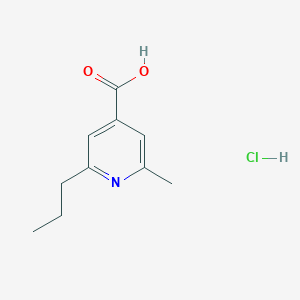
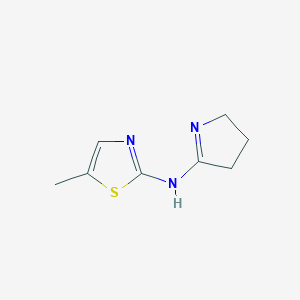
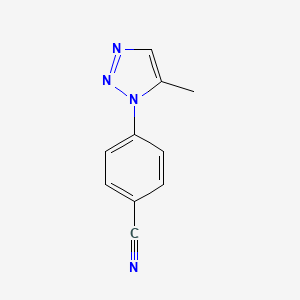
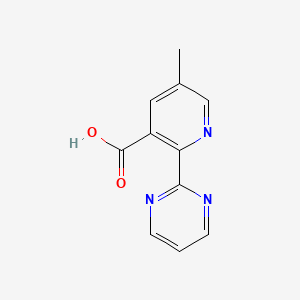
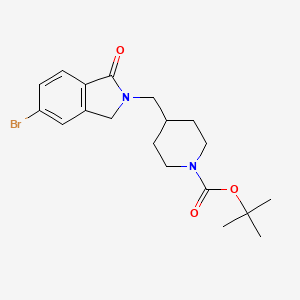

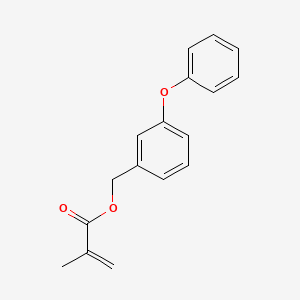
![N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B13934918.png)
